4-(Benzyloxy)thiophene-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

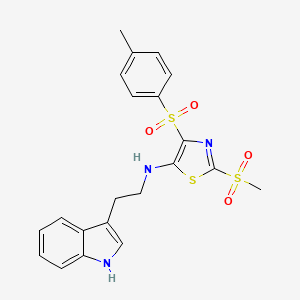

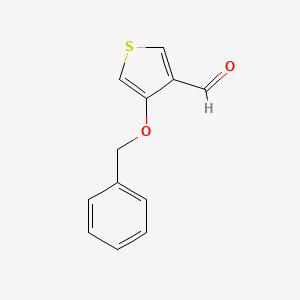

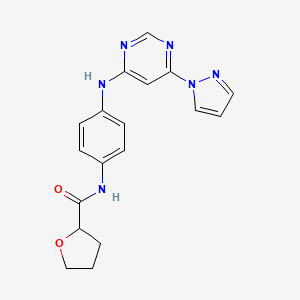

4-(Benzyloxy)thiophene-3-carbaldehyde is a chemical compound with the CAS Number: 2169261-59-8 . It has a molecular weight of 218.28 and its IUPAC name is this compound . It is typically stored at room temperature and has an oil-like physical form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . Various methods have been developed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O2S/c13-6-11-8-15-9-12 (11)14-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Thiophene derivatives, including this compound, are known to participate in a variety of chemical reactions . For example, the synthesis of 2-substituted thiophene 3-carbaldehyde involves a [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol and ynals . The reaction likely proceeds through an allenic intermediate, which under the [3 + 2] cycloaddition and oxidation cascade process, results in the final product .Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.28 . It is typically stored at room temperature and has an oil-like physical form .Scientific Research Applications

Synthesis and Biological Evaluation

A series of 4-arylthiophene-2-carbaldehyde compounds, closely related to 4-(Benzyloxy)thiophene-3-carbaldehyde, were synthesized and evaluated for their biological activities. These compounds exhibited significant antibacterial, antiurease, and nitric oxide (NO) scavenging capabilities, suggesting their potential in developing new therapeutic agents (Ali et al., 2013).

Optical Properties and Applications

Research on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines derived from similar thiophene carbaldehydes showed moderate to high fluorescence quantum yields. These findings indicate potential applications in optoelectronic devices and invisible ink dyes (Bogza et al., 2018).

Organic Semiconductor Applications

Star-shaped molecules based on thiophene derivatives, including those related to this compound, have been synthesized for use in organic field-effect transistors (OFETs). These materials exhibit good solubility, self-film-forming properties, and promising semiconducting properties (Kim et al., 2007).

Photophysical Properties

Novel fluorescent aryl-substituted thiophene derivatives, synthesized from bromothiophene carbaldehydes, exhibit potential as organic light-emitting diode (OLED) materials. Their UV-Vis absorption and photoluminescent spectra suggest applications in advanced optoelectronic devices (Xu & Yu, 2011).

Organic Photovoltaic Applications

Research on multibranched crystalline molecules derived from thiophene-based carbaldehydes for organic photovoltaic (OPV) cells showed improved film quality and power conversion efficiency when used with specific dopants. This highlights the role of such compounds in enhancing solar cell performance (Lee et al., 2008).

Safety and Hazards

The safety information for 4-(Benzyloxy)thiophene-3-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and application of 4-(Benzyloxy)thiophene-3-carbaldehyde and other thiophene derivatives are promising. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they are utilized in industrial chemistry and material science as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors .

properties

IUPAC Name |

4-phenylmethoxythiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-6-11-8-15-9-12(11)14-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOZRKYVZKNUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CSC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2169261-59-8 |

Source

|

| Record name | 4-(benzyloxy)thiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2979563.png)

![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)

![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)

![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)

![2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2979570.png)

![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)